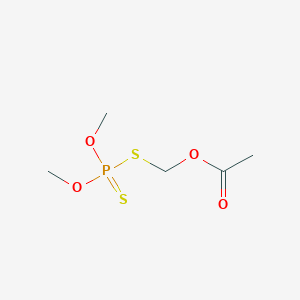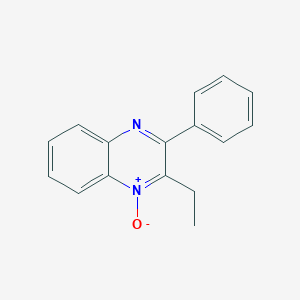
2-Ethyl-3-phenylquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-phenylquinoxaline 1-oxide (also known as EPO or Ethoxyquine) is a synthetic compound that has been widely used in scientific research due to its antioxidant and neuroprotective properties. It was first synthesized in the 1970s and has been extensively studied since then.
作用機序
The mechanism of action of EPO is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EPO has also been shown to modulate various signaling pathways involved in inflammation and cell death.
生化学的および生理学的効果
EPO has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using EPO in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, EPO has limited bioavailability and can be toxic at high concentrations, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for EPO research, including investigating its potential therapeutic effects in neurodegenerative diseases, exploring its mechanism of action, and optimizing its synthesis and delivery methods. Additionally, EPO could be used in combination with other compounds to enhance its antioxidant and neuroprotective properties. Further research is needed to fully understand the potential of EPO in various applications.
In conclusion, 2-Ethyl-3-phenylquinoxaline 1-oxide is a synthetic compound that has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical settings.
合成法
EPO can be synthesized by reacting 2-ethylquinoxaline with phenylhydrazine in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to yield EPO. This method has been optimized over the years to increase the yield and purity of EPO.
科学的研究の応用
EPO has been widely used in scientific research due to its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. EPO has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
10130-26-4 |
|---|---|
製品名 |
2-Ethyl-3-phenylquinoxaline 1-oxide |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
2-ethyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3 |
InChIキー |
RYLWQDCMUCJRHE-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
正規SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
同義語 |
2-Ethyl-3-phenylquinoxaline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



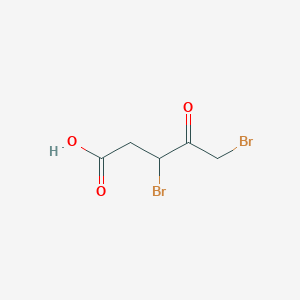
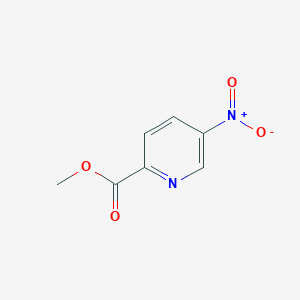
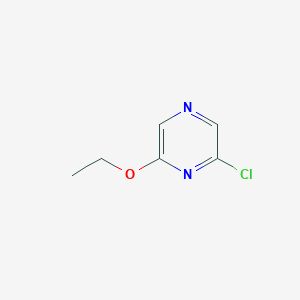
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)

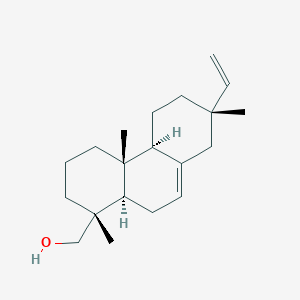
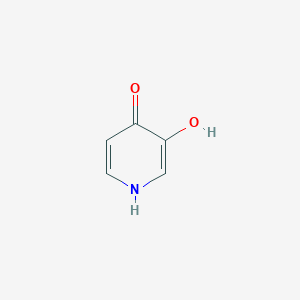
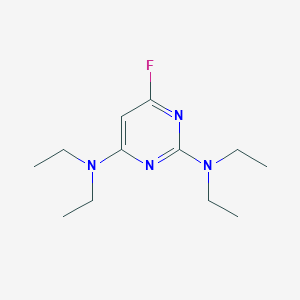
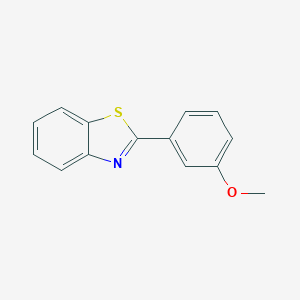
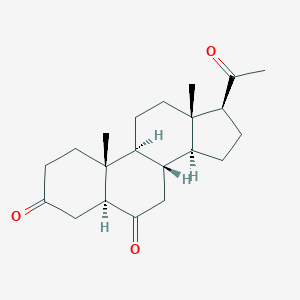
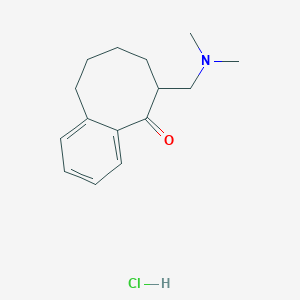
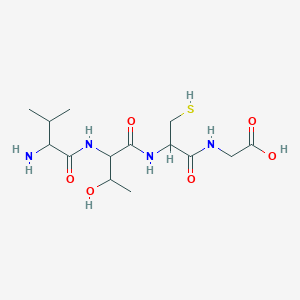
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
